N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a hydroxyethyl group substituted with two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-sulfonyl chloride with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is not fully elucidated, but it is believed to interact with specific molecular targets through its sulfonamide and thiophene groups. These interactions may involve inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide.
Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a hydroxyethyl group substituted with thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S3/c22-20(18-10-4-12-25-18,19-11-5-13-26-19)14-21-27(23,24)17-9-3-7-15-6-1-2-8-16(15)17/h1-13,21-22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHAAEUOBJMZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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